molecular formula C10H12N2OS B13249078 N-phenyl-1,3-thiazolidine-4-carboxamide

N-phenyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13249078
M. Wt: 208.28 g/mol
InChI Key: UJVBLJAXADMSLP-UHFFFAOYSA-N
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Description

N-phenyl-1,3-thiazolidine-4-carboxamide is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-1,3-thiazolidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with an appropriate amine under mild conditions. Another method includes the cyclization of N-phenylthiourea with α-halo acids or their derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines .

Scientific Research Applications

N-phenyl-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

N-phenyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

UJVBLJAXADMSLP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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